molecular formula C6H8LiN3O2 B2589846 lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1803607-32-0

lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2589846
CAS No.: 1803607-32-0
M. Wt: 161.09
InChI Key: SADOXLQVTFPDCI-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that combines lithium ions with a triazole derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and versatility, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert atmosphere conditions to prevent oxidation or moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) or other analytical techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition ensures high yield and purity of the final product. Purification steps may include crystallization, filtration, and drying under vacuum.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the carboxylate group, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or carboxylate group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s lithium component is of interest in developing new treatments for mood disorders, leveraging lithium’s known therapeutic effects.

    Industry: It is used in materials science for developing new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The lithium ion may influence neurotransmitter systems, such as serotonin and dopamine, contributing to its therapeutic effects in mood disorders. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium component but lacks the triazole ring.

    1H-1,2,4-Triazole-5-carboxylic acid: A precursor in the synthesis of the compound, it lacks the lithium ion and the propan-2-yl group.

    Lithium citrate: Another lithium salt used in medicine, it differs in its anionic component.

Uniqueness

Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to the combination of the lithium ion and the triazole ring with a propan-2-yl group. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications where both lithium’s therapeutic effects and the triazole ring’s versatility are desired.

Properties

IUPAC Name

lithium;2-propan-2-yl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.Li/c1-4(2)9-5(6(10)11)7-3-8-9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADOXLQVTFPDCI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)N1C(=NC=N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-32-0
Record name lithium 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate
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